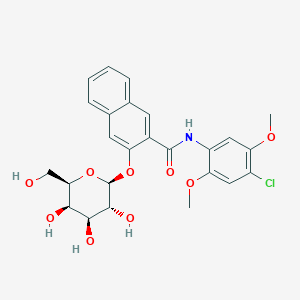

Naphthol AS-LC beta-D-galactoside

Description

Naphthol AS-LC beta-D-galactoside is a synthetic chromogenic substrate widely used to detect beta-D-galactosidase activity in histochemical and biochemical assays. Its structure comprises a naphthol AS-LC moiety linked to beta-D-galactose via a glycosidic bond. Upon enzymatic hydrolysis by beta-D-galactosidase, the galactose group is cleaved, releasing the insoluble naphthol AS-LC derivative, which forms a visible precipitate upon coupling with diazonium salts.

Properties

Molecular Formula |

C25H26ClNO9 |

|---|---|

Molecular Weight |

519.9 g/mol |

IUPAC Name |

N-(4-chloro-2,5-dimethoxyphenyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynaphthalene-2-carboxamide |

InChI |

InChI=1S/C25H26ClNO9/c1-33-18-10-16(19(34-2)9-15(18)26)27-24(32)14-7-12-5-3-4-6-13(12)8-17(14)35-25-23(31)22(30)21(29)20(11-28)36-25/h3-10,20-23,25,28-31H,11H2,1-2H3,(H,27,32)/t20-,21+,22+,23-,25-/m1/s1 |

InChI Key |

UJPWFVGXQNDAFV-LEKAPFLCSA-N |

Isomeric SMILES |

COC1=CC(=C(C=C1NC(=O)C2=CC3=CC=CC=C3C=C2O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)OC)Cl |

Canonical SMILES |

COC1=CC(=C(C=C1NC(=O)C2=CC3=CC=CC=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)OC)Cl |

Origin of Product |

United States |

Preparation Methods

Overview of Synthesis Strategy

The synthesis of Naphthol AS-LC beta-D-galactoside involves the coupling of a naphthol moiety with a beta-D-galactose sugar unit. This glycosylation is typically achieved by reacting 2-naphthol derivatives with beta-D-galactose or its activated derivatives under catalyzed conditions to promote selective formation of the beta-glycosidic bond. The process requires precise control of temperature, solvent environment, and catalysts to optimize yield and purity.

Industrial Preparation Methodology

A patented industrial preparation method (CN105461583B) outlines a green, high-yield, and simplified process involving amidation and purification steps:

| Step | Description | Reagents and Conditions | Yield (%) |

|---|---|---|---|

| 1 | Dissolution and amidation reaction | 1 part 2-hydroxy-3-naphthoic acid dissolved in 1.1 parts water-immiscible solvent (e.g., toluene), reacted with 1.15 parts 2,5-dimethoxy-4-chloroaniline at 85°C for 5 hours with stirring | 89 |

| 2 | Rectification and refinement of crude product | Distillation and purification of crude product | 94 |

| 3 | Steam washing and drying | Refined product treated in a separate dryer with steam to remove soluble impurities, followed by heating in a jacketed dryer | 92 |

This method effectively removes water produced during the amidation reaction, shifting equilibrium toward product formation and enhancing yield. The use of a separate reaction kettle and dryer allows for efficient purification and drying, resulting in a high-purity final product suitable for research and diagnostic use.

Laboratory-Scale Synthetic Routes

Laboratory syntheses typically follow similar glycosylation principles:

- Reactants: 2-naphthol or its derivatives and beta-D-galactose.

- Catalysts: Acid catalysts or enzyme mimetics to promote glycosidic bond formation.

- Solvents: Polar aprotic solvents or biphasic systems to facilitate selective reaction.

- Temperature: Controlled heating around 80–90°C to optimize reaction kinetics without degrading sensitive groups.

- Purification: Chromatographic techniques or recrystallization to isolate the glycoside.

The reaction mechanism involves nucleophilic attack of the naphthol hydroxyl group on the activated sugar moiety, forming the beta-D-galactosidic linkage. The process requires strict pH and moisture control to prevent hydrolysis or side reactions.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Effect on Yield and Purity |

|---|---|---|

| Temperature | 85°C (industrial); 80–90°C (lab) | Higher temperatures increase reaction rate but risk decomposition |

| Solvent | Toluene, chlorobenzene (water-immiscible) | Facilitates phase separation and water removal, driving reaction forward |

| Reaction Time | 5 hours (industrial) | Sufficient for completion without excessive side reactions |

| Catalyst | Acidic catalysts or amidation promoters | Enhances glycosidic bond formation efficiency |

| Water Removal | Continuous removal via steam distillation or drying | Shifts equilibrium, improves yield and purity |

These optimized parameters ensure high conversion rates and product quality, with yields reported between 89% and 94% for intermediate steps and final product yields around 92% after purification.

Comparative Summary Table of Preparation Methods

| Aspect | Industrial Method (Patent CN105461583B) | Laboratory Method (Literature) |

|---|---|---|

| Starting Materials | 2-hydroxy-3-naphthoic acid, 2,5-dimethoxy-4-chloroaniline | 2-naphthol, beta-D-galactose |

| Solvent | Toluene, chlorobenzene | Polar aprotic solvents or biphasic systems |

| Reaction Type | Amidation followed by glycosylation | Direct glycosylation |

| Temperature | 85°C | 80–90°C |

| Reaction Time | 5 hours | Variable (typically several hours) |

| Purification | Rectification, steam washing, drying | Chromatography, recrystallization |

| Yield | 89–94% intermediate; 92% final | Variable, generally lower on lab scale |

| Scale | Industrial batch reactors | Small-scale lab reactors |

Research Findings and Analytical Data

- The amidation step in industrial synthesis effectively removes water, shifting reaction equilibrium and increasing yield.

- Steam washing in the drying step dissolves soluble impurities, enhancing product purity.

- Controlled reaction conditions prevent degradation of sensitive functional groups such as the glycosidic bond and methoxy substituents.

- Analytical techniques such as NMR, HPLC, and mass spectrometry confirm the structural integrity and purity of the final product.

- The final compound exhibits high specificity as a substrate for galactosidase enzymes, validating the preparation method’s effectiveness for producing biochemically active material.

Chemical Reactions Analysis

Types of Reactions

Naphthol AS-LC beta-D-galactoside undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the beta-D-galactoside moiety is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles such as amines for substitution reactions . The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include quinones from oxidation, alcohols from reduction, and substituted naphthols from nucleophilic substitution .

Scientific Research Applications

Naphthol AS-LC beta-D-galactoside has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Naphthol AS-LC beta-D-galactoside involves its hydrolysis by galactosidase enzymes. The enzyme cleaves the beta-D-galactoside moiety, releasing the naphthol derivative, which can then undergo further reactions to form colored products . This reaction is commonly used in histochemical staining to visualize enzyme activity in tissues .

Comparison with Similar Compounds

Key Physical and Chemical Properties (from ):

| Property | Value |

|---|---|

| Molecular Formula | C₂₅H₂₆ClNO₉ |

| Molecular Weight | 519.93 g/mol |

| Density | 1.487 g/cm³ |

| Boiling Point | 703.9°C at 760 mmHg |

| LogP (Partition Coeff.) | 2.01 |

| Applications | Histochemistry, enzyme assays |

The compound’s high molecular weight and aromatic structure make it ideal for localized enzymatic activity detection in tissues, as the precipitated product remains at the reaction site .

Comparison with Structurally Similar Beta-D-Galactosides

Beta-D-galactosides are critical substrates for studying beta-galactosidase kinetics, cellular transport, and disease mechanisms. Below is a detailed comparison of Naphthol AS-LC beta-D-galactoside with four analogous compounds:

p-Nitrophenyl Beta-D-Galactoside

- Structure : A simple aryl galactoside with a nitrophenyl group.

- Molecular Weight : ~301.25 g/mol (estimated).

- Applications :

- Detection: Yellow p-nitrophenol release, measurable at 405 nm.

- Key Findings :

4-Methylumbelliferyl Beta-D-Galactoside

- Structure : Fluorescent substrate with a umbelliferone group.

- Applications :

- Key Findings: I-cell disease beta-galactosidase exhibits 10–12-fold lower Vmax but similar Km values compared to the normal enzyme, indicating preserved substrate affinity but reduced catalytic efficiency .

Phenyl Beta-D-Galactoside

GM1 Ganglioside

- Structure : Natural glycolipid substrate with a complex oligosaccharide chain.

- Applications :

- Studying lysosomal storage disorders (e.g., GM1 gangliosidosis).

- Key Findings :

Critical Research Findings and Distinctions

- Enzyme Specificity : While p-nitrophenyl and 4-methylumbelliferyl derivatives are hydrolyzed efficiently in solution, this compound’s bulkier structure makes it preferable for in situ applications, such as tissue staining .

- Disease Diagnostics: 4-Methylumbelliferyl beta-D-galactoside is pivotal in identifying enzyme deficiencies (e.g., I-cell disease), whereas Naphthol AS-LC aids in visualizing pathological enzyme activity distribution .

- Transport Studies : p-Nitrophenyl beta-D-galactoside’s smaller size allows it to probe ATP-dependent symport mechanisms in yeast, a role unsuitable for Naphthol AS-LC due to permeability constraints .

Biological Activity

Naphthol AS-LC beta-D-galactoside is a synthetic compound widely used in biochemical and histochemical research, primarily as a substrate for the enzyme galactosidase. Its unique properties make it valuable in various applications, including enzymatic assays and diagnostic tests. This article explores the biological activity of this compound, examining its mechanisms, applications, and relevant research findings.

This compound is derived from the glycosylation of 2-naphthol with beta-D-galactose. The compound's structure facilitates hydrolysis by galactosidase enzymes, which cleave the glycosidic bond, releasing the naphthol moiety. This process produces a colored product that can be visually detected, making it useful for histochemical staining techniques to visualize galactosidase activity in tissues.

Applications in Research

This compound has several significant applications across various fields:

- Biochemistry : It serves as a substrate in enzymatic assays to study the activity of galactosidases.

- Histochemistry : Employed in staining techniques to visualize galactosidase activity in biological tissues.

- Medicine : Investigated for its potential use in diagnostic assays for detecting galactosidase-related disorders.

- Industry : Utilized in producing dyes and pigments due to its chromogenic properties.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Sugar Moiety | Application |

|---|---|---|

| This compound | Beta-D-galactose | Galactosidase substrate, histochemical staining |

| Naphthol AS-BI beta-D-glucuronide | Beta-D-glucuronide | Glucuronidase substrate |

| Naphthol AS-MX beta-D-glucoside | Beta-D-glucoside | Similar applications in enzymatic assays |

This compound is particularly valued for its specificity towards galactosidase enzymes, distinguishing it from other naphthol derivatives.

Research Findings and Case Studies

Several studies have highlighted the effectiveness of this compound as a substrate for detecting galactosidase activity:

- Histochemical Staining : In a study involving tissue samples, this compound was used to visualize galactosidase activity. The resulting colorimetric change facilitated the identification of tissues expressing this enzyme, demonstrating its utility in pathological studies.

- Enzymatic Assays : A comparative evaluation of various substrates for detecting beta-galactosidase revealed that this compound exhibited high sensitivity and specificity, outperforming other substrates like X-Gal and CHE-Gal in certain bacterial strains .

- Diagnostic Applications : Research has indicated the potential of using this compound in clinical diagnostics to identify disorders related to galactosidase deficiency, such as GM1 gangliosidosis and Morquio syndrome. The ability to visualize enzyme activity directly correlates with disease presence.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Naphthol AS-LC beta-D-galactoside, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves glycosylation of naphthol derivatives with activated galactose donors. Critical parameters include:

-

Catalysts : Enzymatic methods using glycosidases (e.g., β-galactosidase) under mild pH (6.5–7.5) and temperature (37–45°C) conditions .

-

Purification : Reverse-phase HPLC with C18 columns, using acetonitrile/water gradients (10–40% acetonitrile over 20 min) to isolate the product .

-

Yield Optimization : Pre-activation of the galactose donor with trichloroacetimidate improves coupling efficiency (yields ~65–75%) .

Parameter Optimal Range Impact on Yield pH 6.5–7.5 ±15% variability Temperature 37–45°C ±10% variability Solvent Acetonitrile/water Critical for purity

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- Mass Spectrometry (MS) : High-resolution ESI-MS (m/z 519.130 [M+H]⁺) confirms molecular weight (C₂₅H₂₆ClNO₉) .

- NMR : ¹H NMR (DMSO-d6) shows distinct signals: δ 7.8–8.2 ppm (naphthol aromatic protons), δ 4.5–5.5 ppm (anomeric proton of β-D-galactoside) .

- HPLC : Retention time of 12.3 min under conditions described in .

Q. How is this compound applied in enzyme activity assays?

- Methodological Answer :

- Fluorogenic Substrate : Hydrolyzed by β-galactosidase to release fluorescent naphthol derivatives. Use 0.1–1.0 mM substrate in Tris-HCl buffer (pH 7.4) with 1 mM Mg²⁺ to stabilize enzyme activity .

- Kinetic Assays : Monitor fluorescence (ex: 365 nm, em: 450 nm) over 30 min. Calculate Vₘₐₓ and Kₘ using Michaelis-Menten plots .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported enzymatic hydrolysis rates for this compound?

- Methodological Answer : Contradictions often arise from:

- Enzyme Source : Commercial β-galactosidases vary in purity (e.g., Sigma-Aldrich vs. recombinant forms) .

- Assay Conditions : Ionic strength (e.g., 10× PBS vs. Tris buffer) alters enzyme kinetics. Standardize buffer composition and pre-incubation times .

- Data Normalization : Include internal controls (e.g., 2-naphthol standards) to correct for fluorescence quenching by serum proteins in biological samples .

Q. What strategies optimize the detection limits of this compound in histochemical staining?

- Methodological Answer :

- Quenching Reduction : Add 1% BSA or 5 mM DTT to block non-specific binding in tissue sections .

- Signal Amplification : Use streptavidin-biotin systems with horseradish peroxidase (HRP) conjugates. Limit substrate incubation to 10–15 min to prevent overdevelopment .

- Validation : Compare with alternative substrates (e.g., X-Gal) to confirm specificity .

Q. How does the logP value (2.01) of this compound influence its cellular uptake in live-cell imaging?

- Methodological Answer :

- Membrane Permeability : The moderate logP value suggests passive diffusion into cells. For enhanced uptake, use lipid-based carriers (e.g., liposomes) or modify the naphthol group with PEG chains .

- Intracellular Localization : Co-stain with organelle-specific dyes (e.g., LysoTracker) to verify lysosomal accumulation due to pH-dependent hydrolysis .

Data Contradiction Analysis

Q. Why do studies report varying stability profiles for this compound under storage?

- Methodological Answer :

- Degradation Pathways : Hydrolysis of the β-galactosidic bond accelerates at pH < 6.0 or >8.0. Store lyophilized powder at -20°C in desiccated conditions; reconstituted solutions are stable for 48 h at 4°C .

- Contamination Risks : Trace β-galactosidase in serum samples (e.g., human serum) can hydrolyze the substrate during storage. Add 0.02% sodium azide to inhibit microbial growth .

Cross-Disciplinary Applications

Q. How can this compound be integrated into biosensor development for real-time enzyme monitoring?

- Methodological Answer :

- Electrochemical Sensors : Immobilize the substrate on gold electrodes (e.g., TFGAs) with MUA/MCH self-assembled monolayers. Measure current changes during hydrolysis using cyclic voltammetry .

- Microfluidics : Use PDMS chips with integrated fluorescence detectors for high-throughput screening of β-galactosidase inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.